

Application Note: Quantitative Analysis of Isolongifolanone using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Isolongifolanone*

Cat. No.: *B7823585*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Isolongifolanone is a sesquiterpenoid ketone known for its characteristic woody and ambery fragrance. It is a valued ingredient in the fragrance industry and is also investigated for other potential biological activities.^[1] Accurate and precise quantification of **Isolongifolanone** is crucial for quality control in cosmetic and fragrance formulations, as well as for research and development purposes. This application note provides a detailed protocol for the quantitative analysis of **Isolongifolanone** using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.^{[2][3]}

Experimental Protocol

This protocol outlines the sample preparation, GC-MS instrumentation, and data analysis steps for the quantitative determination of **Isolongifolanone**.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME).^[2]

2.1.1. Liquid-Liquid Extraction (LLE)[2]

This method is suitable for liquid samples such as essential oils or cosmetic formulations.

- Accurately weigh approximately 100 mg of the sample into a glass vial.
- Add 10 mL of a suitable organic solvent, such as hexane or dichloromethane.[2]
- Vortex the mixture for 1 minute to ensure thorough mixing.
- If necessary, centrifuge the sample to separate any particulate matter.
- Carefully transfer the supernatant to a clean GC vial for analysis.

2.1.2. Solid-Phase Microextraction (SPME)[4]

SPME is a solvent-free technique suitable for volatile and semi-volatile compounds in liquid or headspace.[4]

- Place a known amount of the sample (liquid or solid) into a headspace vial.
- Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C) for a set equilibration time (e.g., 15 minutes).
- Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined extraction time (e.g., 30 minutes).[5]
- Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Conditions

The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

Parameter	Condition
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[6]
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min[6]
Injector Temperature	250°C
Injection Mode	Splitless (for trace analysis) or Split (ratio 10:1)
Injection Volume	1 µL
Oven Temperature Program	Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes. [6]
Transfer Line Temperature	280°C
Ion Source Temperature	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-500
Scan Mode	Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Analysis

- Identification: The identification of **Isolongifolanone** is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of **Isolongifolanone** is expected to show characteristic fragment ions.
- Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of **Isolongifolanone** at different concentrations. The peak area of a characteristic ion of **Isolongifolanone** is plotted against the corresponding

concentration. The concentration of **Isolongifolanone** in the sample is then determined by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from a validated GC-MS method for **Isolongifolanone** analysis.

Table 1: Chromatographic and Mass Spectral Data

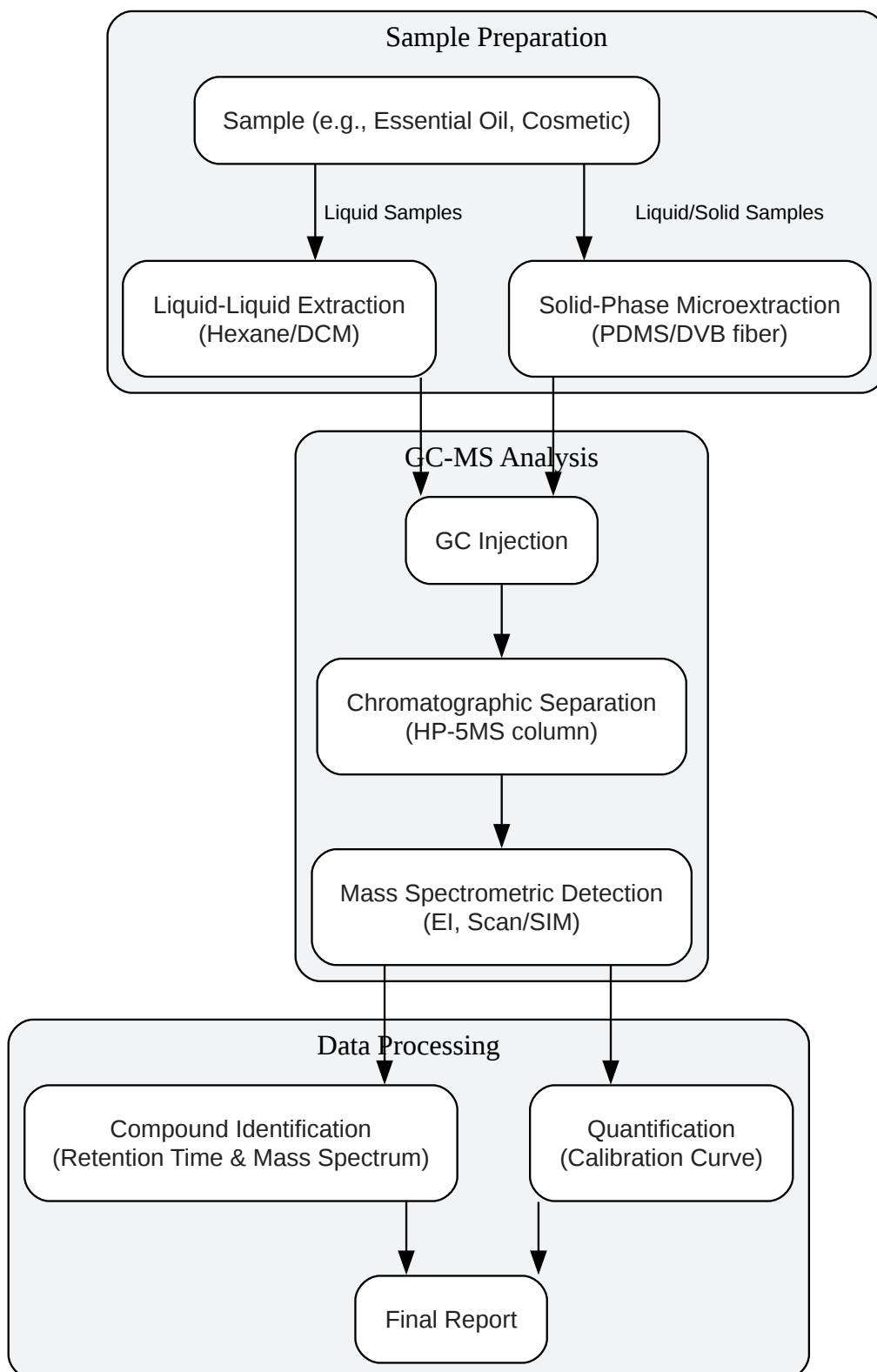
Compound	Retention Time (min)	Quantifier Ion (m/z)	Qualifier Ions (m/z)
Isolongifolanone	~19.05	205	108, 136, 163

Table 2: Method Validation Parameters

Parameter	Result
Linear Range	0.1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.998[7]
Limit of Detection (LOD)	0.05 µg/mL[8]
Limit of Quantification (LOQ)	0.15 µg/mL[8]
Accuracy (% Recovery)	95 - 105%
Precision (% RSD)	< 5%

Visualizations

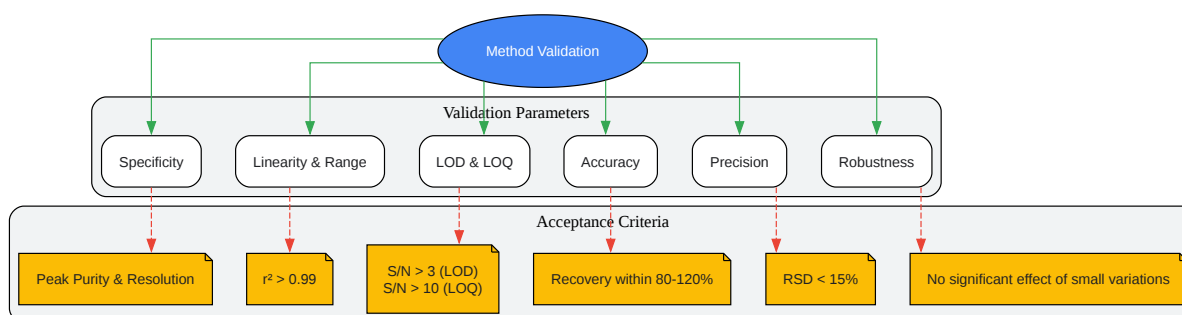
Experimental Workflow



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Caption: Experimental workflow for the GC-MS analysis of **Isolongifolanone**.

Method Validation Process



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Caption: Logical relationship diagram for GC-MS method validation.

Conclusion

The described GC-MS method provides a reliable and robust approach for the quantitative analysis of **Isolongifolanone** in various matrices. Proper sample preparation and method validation are critical for obtaining accurate and precise results. This protocol serves as a comprehensive guide for researchers and analysts involved in the quality control and research of products containing **Isolongifolanone**.

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